1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O2S and its molecular weight is 481.58. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Activities
This compound, along with similar derivatives, has been part of research aimed at understanding structure-activity relationships within purine-based molecules. Studies have indicated significant affinity towards serotoninergic and dopaminergic receptors, including 5-HT1A, 5-HT6, and 5-HT7, as well as D2 receptors. Specifically, derivatives with a purine-2,4-dione nucleus generally displayed higher affinity values compared to their purine-2,4,8-trione counterparts. Some compounds have been identified as potent ligands for these receptors, indicating potential as anxiolytic and antidepressant agents based on preliminary in vivo pharmacological studies (Zagórska et al., 2015; Chłoń-Rzepa et al., 2013).
Analgesic Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, suggesting the potential for these compounds as new classes of analgesic and anti-inflammatory agents. This finding is based on in vivo models including the writhing syndrome and the formalin tests, where some derivatives showed stronger activity than reference drugs, indicating their promise for further pharmacological evaluation (Zygmunt et al., 2015).
Synthesis and Chemical Studies
Additional studies have explored the synthesis of various derivatives and their chemical properties, including the development of novel thiadiazepino-[3,2-f]-purine ring systems and the investigation of their cytotoxic activities. These studies contribute to the broader understanding of the structural nuances that influence the biological activity of purine derivatives (Hesek & Rybár, 1994).
Properties
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-15-8-7-11-29(14-15)20-23-18-17(19(32)28(3)22(33)27(18)2)30(20)12-13-34-21-24-25-26-31(21)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKQUZYBTVXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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